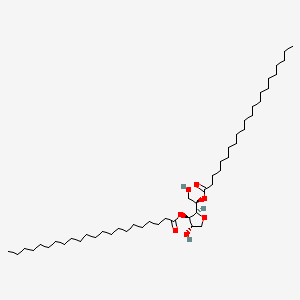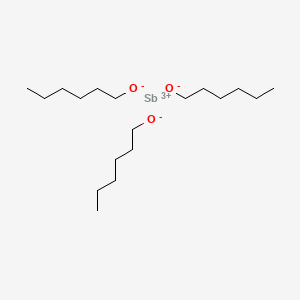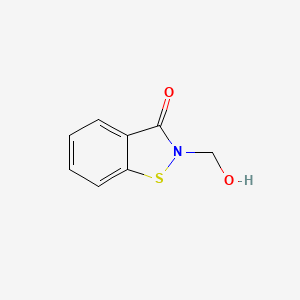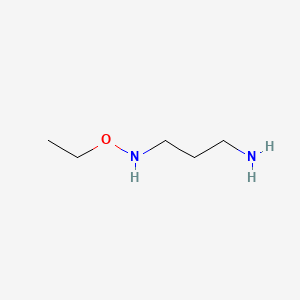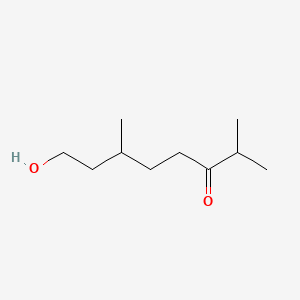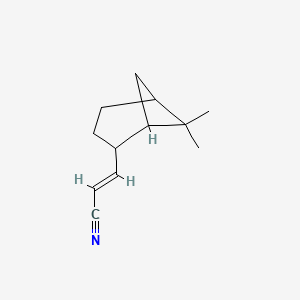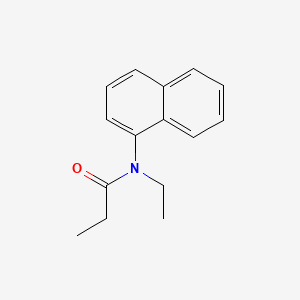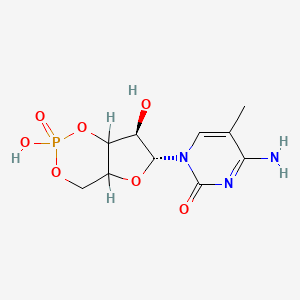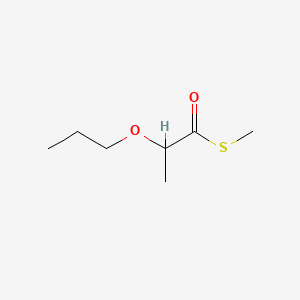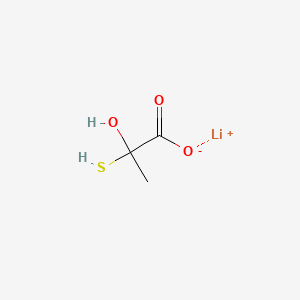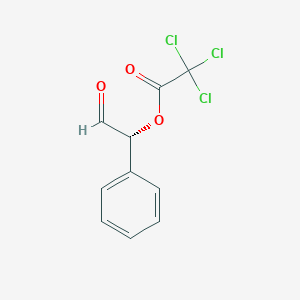
(R)-2-Chloro-2-oxo-1-phenylethyl dichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-Chloro-2-oxo-1-phényléthyl dichloroacétate est un composé organique qui appartient à la classe des dichloroacétates. Il se caractérise par la présence d'un groupe phényle, d'un groupe chloro et d'une portion dichloroacétate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (R)-2-Chloro-2-oxo-1-phényléthyl dichloroacétate implique généralement la réaction du (R)-2-chloro-2-oxo-1-phényléthanol avec l'acide dichloroacétique. La réaction est généralement effectuée en présence d'un agent déshydratant tel que le chlorure de thionyle ou le trichlorure de phosphore afin de faciliter le processus d'estérification. Les conditions de réaction comprennent souvent le reflux des réactifs dans un solvant inerte tel que le dichlorométhane ou le chloroforme.
Méthodes de production industrielle
À l'échelle industrielle, la production du (R)-2-Chloro-2-oxo-1-phényléthyl dichloroacétate peut impliquer des procédés à écoulement continu pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction tels que la température, la pression et les concentrations de réactifs sont essentiels pour optimiser le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(R)-2-Chloro-2-oxo-1-phényléthyl dichloroacétate subit diverses réactions chimiques, notamment :
Réactions de substitution : Les groupes chloro peuvent être substitués par d'autres nucléophiles tels que les amines ou les thiols.
Hydrolyse : La liaison ester peut être hydrolysée en milieu acide ou basique pour donner l'alcool correspondant et l'acide dichloroacétique.
Réduction : Le groupe carbonyle peut être réduit en alcool à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Réactions de substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme la triéthylamine.
Hydrolyse : Conditions acides utilisant de l'acide chlorhydrique ou conditions basiques utilisant de l'hydroxyde de sodium.
Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium dans des solvants anhydres tels que le tétrahydrofurane.
Principaux produits
Réactions de substitution : Dérivés substitués avec divers groupes fonctionnels.
Hydrolyse : (R)-2-chloro-2-oxo-1-phényléthanol et acide dichloroacétique.
Réduction : (R)-2-chloro-1-phényléthanol.
Applications de la recherche scientifique
Chimie : Utilisé comme réactif en synthèse organique pour la préparation de divers dérivés.
Biologie : Étudié pour ses effets sur le métabolisme cellulaire et son potentiel en tant que modulateur métabolique.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement du cancer en raison de sa capacité à modifier le métabolisme des cellules cancéreuses
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le principal mécanisme d'action du (R)-2-Chloro-2-oxo-1-phényléthyl dichloroacétate implique l'inhibition de la pyruvate déshydrogénase kinase. Cette inhibition conduit à l'activation du complexe pyruvate déshydrogénase, ce qui déplace le métabolisme cellulaire de la glycolyse vers la phosphorylation oxydative. Ce changement métabolique peut réduire la prolifération des cellules cancéreuses en diminuant leur activité glycolytique et en augmentant le stress oxydatif .
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its effects on cellular metabolism and potential as a metabolic modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to alter cancer cell metabolism
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The primary mechanism of action of ®-2-Chloro-2-oxo-1-phenylethyl dichloroacetate involves the inhibition of pyruvate dehydrogenase kinase. This inhibition leads to the activation of the pyruvate dehydrogenase complex, which shifts cellular metabolism from glycolysis to oxidative phosphorylation. This metabolic shift can reduce the proliferation of cancer cells by decreasing their glycolytic activity and increasing oxidative stress .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide dichloroacétique : Un analogue plus simple ayant des effets métaboliques similaires.
Acide trichloroacétique : Un autre acide acétique halogéné ayant une réactivité et des applications différentes.
Acide chloroacétique : Un analogue moins chloré ayant des propriétés chimiques distinctes.
Unicité
(R)-2-Chloro-2-oxo-1-phényléthyl dichloroacétate est unique en raison de ses caractéristiques structurelles spécifiques, qui confèrent une réactivité et une activité biologique distinctes. La présence du groupe phényle et du centre chiral ajoute à sa complexité et à son potentiel d'interactions sélectives avec les cibles biologiques.
Propriétés
Numéro CAS |
40512-60-5 |
|---|---|
Formule moléculaire |
C10H7Cl3O3 |
Poids moléculaire |
281.5 g/mol |
Nom IUPAC |
[(1R)-2-oxo-1-phenylethyl] 2,2,2-trichloroacetate |
InChI |
InChI=1S/C10H7Cl3O3/c11-10(12,13)9(15)16-8(6-14)7-4-2-1-3-5-7/h1-6,8H/t8-/m0/s1 |
Clé InChI |
GSWLFBVUQNAZTE-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](C=O)OC(=O)C(Cl)(Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(C=O)OC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


